![molecular formula C18H18ClF2N3OS B2363203 4-(3-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]piperazine-1-carbothioamide CAS No. 612525-20-9](/img/structure/B2363203.png)
4-(3-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]piperazine-1-carbothioamide, also known as ML352, is a chemical compound that has been synthesized for potential use in scientific research.
Scientific Research Applications
Antitumor Activity
- A study by Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives with a piperazine amide moiety, showing promising antiproliferative agents against breast cancer cells, suggesting potential antitumor applications (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antimicrobial and Antiviral Activities
- Reddy et al. (2013) reported the synthesis of new urea and thiourea derivatives of piperazine with notable antiviral and antimicrobial activities (Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).
Cardiotonic Agents
- Nate et al. (1987) explored the structure-activity relationships of piperazine-thiazolidine derivatives, identifying compounds with potent positive inotropic activity, indicating potential as cardiotonic agents (Nate, Watanabe, Matsuki, Inoue, Ohtsuka, Sekine, Oda, Honma, Ishida, & Kanno, 1987).
Hypoglycemic Activities
- Al-Abdullah et al. (2015) synthesized N-(1-Adamantyl)carbothioamide derivatives, including piperazine compounds, and evaluated their hypoglycemic activities, showing significant reduction in serum glucose levels in diabetic rats (Al-Abdullah, Al-Tuwaijri, Hassan, Al-Alshaikh, Habib, & El-Emam, 2015).
Allosteric Enhancers of A1 Adenosine Receptor
- Romagnoli et al. (2008) synthesized a series of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor, suggesting potential in modulating adenosine receptor activity (Romagnoli, Baraldi, Carrión, Lopez Cara, Cruz-López, Iaconinoto, Preti, Shryock, Moorman, Vincenzi, Varani, & Borea, 2008).
Serotonin-Selective Reuptake Inhibitors
- Dorsey et al. (2004) prepared piperazine derivatives as selective serotonin reuptake inhibitors (SSRIs) with the potential for an improved adverse reaction profile compared to typical SSRIs (Dorsey, Miranda, Cozzi, & Pinney, 2004).
Antimycobacterial Agents
- Čurillová et al. (2021) synthesized piperazine-based conjugates with potent antimycobacterial activity, indicating potential use in treating Mycobacterium tuberculosis infections (Čurillová, Pecháčová, Padrtová, Pecher, Mascaretti, Jampílek, Pašková, Bilka, Kováč, & Malík, 2021).
Anticonvulsant and Antimicrobial Activities
- Aytemir et al. (2004) synthesized 4H-pyran-4-one derivatives with anticonvulsant and antimicrobial activities, including piperazine compounds, highlighting their potential in neurological and infectious disease applications (Aytemir, Çalış, & Özalp, 2004).
properties
IUPAC Name |
4-(3-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF2N3OS/c19-13-4-3-5-14(12-13)23-8-10-24(11-9-23)18(26)22-15-6-1-2-7-16(15)25-17(20)21/h1-7,12,17H,8-11H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEPRNOJHOYVFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=CC=C3OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.